2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide
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Overview
Description
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide is a complex organic compound characterized by the presence of a chlorinated nitrophenyl group, a sulfanyl linkage, and a cyanocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrophenyl sulfide intermediate. This intermediate can be synthesized through a nucleophilic aromatic substitution reaction between 4-chloro-2-nitrophenyl chloride and a suitable thiol reagent under basic conditions. The resulting sulfide is then reacted with N-(1-cyanocyclobutyl)acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and nitrophenyl groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chloro-2-nitrophenyl)sulfanyl]acetic acid
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid
Uniqueness
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide is unique due to the presence of the cyanocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields.
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-N-(1-cyanocyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-9-2-3-11(10(6-9)17(19)20)21-7-12(18)16-13(8-15)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKQHGWYVRCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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